REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][NH:9][N:8]=1)=[O:6].[CH3:15]I>O1CCCC1>[CH3:3][O:4][C:5]([C:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]([CH3:15])[N:8]=1)=[O:6] |f:0.1|
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Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NNC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
This mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction was stirred at 25° C. for 18 h
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Duration
|
18 h
|
Type
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TEMPERATURE
|
Details
|
At this time, the reaction was cooled to 0° C.
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Type
|
CUSTOM
|
Details
|
was then quenched with a saturated aqueous ammonium chloride solution
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Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
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Type
|
WASH
|
Details
|
This solution was washed with water (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled in the freezer for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
At this time, the solids were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NN(C=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 889 mg | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |